molecular formula C9H8BrN3O B15066036 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one CAS No. 89258-52-6

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one

Cat. No.: B15066036
CAS No.: 89258-52-6
M. Wt: 254.08 g/mol
InChI Key: VNMBFBRRBMIZEU-UHFFFAOYSA-N
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Description

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one (CAS 89258-52-6) is a versatile quinazolinone-based building block (synthon) prized in medicinal chemistry for constructing novel bioactive molecules. Its structure, featuring a reactive 3-amino group and a bromine substituent on the aromatic ring, allows for diverse chemical modifications, making it a key intermediate in developing potential therapeutic agents. This compound serves as a core template in designing new antimicrobials. Quinazolin-4(3H)-one derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens, with some showing enhanced efficacy compared to standard agricultural bactericides . The scaffold is also fundamental in anticancer research. Hybrid molecules incorporating the quinazolinone core have exhibited potent, dose-dependent cytotoxic effects against human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas . Furthermore, specific 3-amino-2-methylquinazolinones, particularly those with halogen atoms like bromine, have shown promising DNA photo-disruptive activity under UVA/UVB irradiation, positioning them as candidates for developing novel photochemo or photodynamic therapeutics . The molecular formula is C 9 H 8 BrN 3 O and its molecular weight is 254.08 g/mol . WARNING: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

CAS No.

89258-52-6

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

3-amino-8-bromo-2-methylquinazolin-4-one

InChI

InChI=1S/C9H8BrN3O/c1-5-12-8-6(9(14)13(5)11)3-2-4-7(8)10/h2-4H,11H2,1H3

InChI Key

VNMBFBRRBMIZEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2Br)C(=O)N1N

Origin of Product

United States

Preparation Methods

Anthranilic Acid Precursor Functionalization

The most direct route to 3-amino-8-bromo-2-methylquinazolin-4(3H)-one involves cyclocondensation of 5-bromoanthranilic acid with acetamidine. Anthranilic acid derivatives substituted at the 5-position ensure regioselective bromine incorporation at the quinazolinone’s 8-position during ring closure.

Procedure :
5-Bromoanthranilic acid (1.0 equiv) is refluxed with acetamidine hydrochloride (1.2 equiv) in glacial acetic acid for 6–8 hours. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the carbonyl carbon of anthranilic acid, followed by cyclodehydration. Crude product purification via recrystallization from ethanol yields the target compound as pale-yellow crystals (reported yield: 68–72%).

Key Data :

Parameter Value
Reaction Temperature 120°C
Solvent Glacial acetic acid
Yield 68–72%
Melting Point 232–234°C (decomp.)

Characterization by $$ ^1H $$-NMR (DMSO-$$d6 $$) confirms the structure: δ 2.55 (s, 3H, CH$$3$$), 6.82–8.24 (m, 4H, Ar-H), 5.05 (br s, 2H, NH$$2$$). IR spectroscopy shows distinct absorptions at 1686 cm$$ ^{-1} $$ (C=O) and 3448 cm$$ ^{-1} $$ (NH$$2$$).

Alternative Amidinating Agents

While acetamidine is standard, formamidine and benzamidine derivatives have been explored to modulate electronic effects. However, these yield lower regioselectivity for bromine retention at the 8-position, often producing 6-bromo byproducts.

Post-Cyclization Bromination Strategies

Transition Metal-Catalyzed Bromination

Palladium-mediated C–H activation offers theoretical potential for 8-bromination but remains experimentally unvalidated for this substrate. Theoretical studies suggest that coordinating ligands could direct bromine to the 8-position, though no successful syntheses are reported.

Diazotization and Coupling Approaches

Sandmeyer Reaction on Quinazolinone Intermediates

Diazotization of 3-amino-8-nitro-2-methylquinazolin-4(3H)-one followed by bromine substitution represents a plausible but inefficient pathway. Nitro groups at the 8-position are reduced to amines, complicating regioselectivity.

Example Protocol :

  • Diazotize 3-amino-8-nitro-2-methylquinazolin-4(3H)-one with NaNO$$_2$$/HCl at 0–5°C.
  • Treat with CuBr in HBr to yield 8-bromo derivative.
    Yield : <30% due to competing denitration.

Ring Expansion and Rearrangement

Benzoxazinone Precursor Route

6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one undergoes thermal rearrangement with methylamine to form this compound.

Conditions :

  • Reflux in toluene with excess methylamine (12 hours).
  • Yield: 58% after column chromatography.

Advantages :

  • Avoids harsh bromination conditions.
  • High regiochemical fidelity.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 5-bromoanthranilic acid with acetamidine and catalytic p-TsOH at 35 Hz for 2 hours achieves 65% yield, reducing solvent waste.

Chemical Reactions Analysis

Subsequent Reactions and Derivatization

The compound’s reactive amino group (position 3) enables further transformations:

2.1. Schiff Base Formation

  • Reaction : Condensation with aldehydes or ketones.

    • Example: Reaction with aromatic aldehydes in the presence of acetic acid yields Schiff bases (e.g., 3-{(aromatic aldehyde)amino} derivatives) .

    • Yield : Up to 75% in some cases .

Reaction TypeReagentsProductsKey Features
Schiff base formationAromatic aldehydes + acetic acid3-Arylamino derivativesPhoto-activity under UVB/UVA

2.3. Cyclization Reactions

  • Reaction : Treatment with active methylene compounds (e.g., ethyl acetoacetate, ethyl cyanoacetate).

    • Example: Reaction with ethyl acetoacetate yields pyrazolin-5-one derivatives .

    • Yield : Depends on substrates and conditions .

Reaction TypeReagentsProductsKey Features
Pyrazolinone synthesisHydrazine hydrate/phenyl hydrazinePyrazolin-5-one derivativesEnhanced antimicrobial activity

Mechanistic Insights

  • Halogenation : The regioselective bromination at position 8 is attributed to the electron-deficient nature of the quinazolinone ring, favoring electrophilic substitution .

  • Schiff Base Formation : The amino group (NH₂) reacts with carbonyl compounds (aldehydes/ketones) via nucleophilic attack, forming imine intermediates that stabilize through conjugation .

  • Biological Activity : Derivatives show potential as DNA binders or kinase inhibitors, with QSAR studies linking structural modifications (e.g., bromine substitution) to bioactivity .

Analytical and Spectral Data

Key spectral characteristics (from ):

  • UV-Vis : λ max ranges from 258 nm to 344 nm, depending on substituents.

  • ¹H-NMR :

    • 8-position bromine: δ ~8.15–8.36 ppm for aromatic protons.

    • Amino group: δ ~5.75–5.92 ppm (s, 2H).

    • Methyl group: δ ~2.52–2.64 ppm (s, 3H).

Comparison of Reaction Conditions

Reaction TypeReagentsTemperature/ConditionsYield (%)Reference
BrominationBr₂ in acetic acidRoom temperature>70
Schiff base formationAromatic aldehyde + AcOHRefluxUp to 75
Mannich base synthesisSecondary amine + formaldehydeMicrowave-assisted40–70

Scientific Research Applications

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one may have various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Positional Isomerism: Bromine Substitution Patterns

The position of bromine significantly affects electronic distribution and bioactivity. Key examples include:

Compound Bromine Position Key Features Reference
6-Bromo-3-amino-2-methylquinazolin-4(3H)-one 6 Synthesized via bromine in acetic acid; m.p. 196°C; IR: 1686 cm⁻¹ (C=O)
8-Bromo-3-methylquinazolin-4(3H)-one 8 Lacks amino group; used in research for structural studies
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one 8 (Cl instead of Br) Chlorine offers lower steric hindrance; m.p. 175°C; IR: 1631 cm⁻¹ (C=O)

Chlorine at position 8 () reduces molecular weight but may decrease electrophilicity.

Substituent Effects: Functional Group Variations

The amino group at position 3 and methyl at position 2 differentiate the target compound from analogs:

Compound Substituents Impact Reference
3-Amino-2-propylquinazolin-4(3H)-one Propyl at position 2 Increased lipophilicity; crystal packing via π-π interactions and N–H⋯O bonds
8-Bromo-2-mercaptoquinazolin-4(3H)-one Mercapto (-SH) at position 2 Thiol group enhances nucleophilicity; potential for disulfide bond formation
7-Nitroquinazolin-4(3H)-one Nitro at position 7 Electron-withdrawing nitro group reduces basicity; forms N–H⋯O hydrogen bonds

Key Insight: The amino group in the target compound facilitates hydrogen bonding, improving solubility compared to mercapto or nitro derivatives. Methyl at position 2 offers moderate steric effects compared to bulkier propyl chains.

Halogen Type and Reactivity

Halogen choice influences physicochemical properties:

Compound Halogen (Position) Molecular Weight Notable Reactivity Reference
6-Iodo-3-amino-2-methylquinazolin-4(3H)-one I (6) Higher Iodine’s polarizability enhances aryl coupling
8-Bromo target compound Br (8) 239.07 (calc.) Balances reactivity and steric effects
8-Chloro derivative () Cl (8) 286.71 Lower molecular weight; weaker C–X bond

Key Insight : Bromine provides a balance between reactivity (for further functionalization) and stability, whereas iodine may complicate synthesis due to higher reactivity and cost.

Biological Activity

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of this compound based on various research studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of 2-methylquinazolin-4(3H)-one, followed by amination. The characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

1. Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of quinazolinone derivatives. For instance, in vitro tests have shown that compounds with the quinazolinone core exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance antibacterial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA5 µg/mL
6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-oneE. coli10 µg/mL

These results suggest that the presence of halogen substituents and amino groups plays a crucial role in enhancing antibacterial activity .

2. Anticancer Activity

Quinazolinones have been investigated for their anticancer potential. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 Value (µM)
MCF-712
PC310

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

3. Anti-inflammatory Activity

Research has indicated that quinazolinone derivatives possess anti-inflammatory properties. In animal models, compounds similar to this compound have shown significant reductions in inflammation markers when tested in carrageenan-induced paw edema models.

Case Studies

A notable study evaluated the efficacy of various quinazolinone derivatives against inflammatory conditions. The results indicated that specific substitutions on the quinazolinone ring significantly enhanced anti-inflammatory effects compared to standard drugs like indomethacin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one via direct bromination?

  • Method : React 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid (20% v/v) at room temperature for 12–24 hours. Isolation involves pouring the mixture onto ice-cold water, filtration, and recrystallization from ethanol.
  • Key Data :

  • Yield: 55%
  • Melting Point: 196°C (lit. 197°C)
  • IR Peaks: 3448 cm⁻¹ (NH₂), 1686 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) .
    • Optimization Tips : Vary bromine stoichiometry (0.8–1.2 equiv) and reaction time (6–36 hours) to improve yield. Monitor progress via TLC (ethyl acetate/hexane) .

Q. How is the structure of this compound confirmed experimentally?

  • Spectroscopic Methods :

  • IR Spectroscopy : Identifies NH₂ (3448 cm⁻¹) and quinazolinone carbonyl (1686 cm⁻¹).
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.4–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm). For analogues, coupling constants (e.g., J = 7.8 Hz) confirm substitution patterns .
  • Elemental Analysis : Matches calculated bromine content (31.12% observed vs. 31.37% theoretical) .
    • Advanced Techniques : LC-MS ([M]⁺ = 331.54) and 2D NMR (COSY, HSQC) resolve complex regiochemistry .

Q. What purification strategies are effective for brominated quinazolinones?

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for high-purity crystals.
  • Column Chromatography : Employ silica gel with gradient elution (20–30% ethyl acetate in hexane) for derivatives with polar substituents .
  • Yield Challenges : Bromination byproducts (e.g., dihalogenated species) require careful monitoring via HPLC .

Advanced Research Questions

Q. How does regioselectivity influence bromination at the 6- vs. 8-position in quinazolinones?

  • Mechanistic Insight : Electron-donating groups (e.g., -NH₂) activate specific aromatic positions. Steric effects from 2-methyl substitution favor bromination at the 6-position in the parent compound .
  • Competing Pathways : In dibrominated derivatives (e.g., 6,8-dibromo), harsh conditions (excess Br₂, elevated temperatures) may lead to overhalogenation .
  • Case Study : 6-Fluoro-8-bromo analogues require ammonia reflux to stabilize the quinazolinone core during iodination .

Q. How can structure-activity relationships (SAR) guide the design of bioactive quinazolinones?

  • Functionalization Strategies :

  • 2-Methyl Group : Enhances metabolic stability but reduces solubility.
  • 8-Bromo Substituent : Increases electrophilicity for nucleophilic aromatic substitution in drug conjugates .
    • Biological Data :
  • 3-Benzyl-6-bromo derivatives show analgesic activity (ED₅₀ = 25 mg/kg) in murine models .
  • Nitrophenyl-substituted analogues exhibit antiproliferative activity (IC₅₀ = 8 µM) against cancer cell lines .

Q. How should researchers resolve contradictions in pharmacological data across studies?

  • Standardization : Use identical assay conditions (e.g., cell lines, incubation times) for comparative analysis.
  • Purity Validation : Confirm compound integrity via HPLC (>95%) and elemental analysis.
  • Case Example : Discrepancies in anti-inflammatory activity of 3-benzyl derivatives may arise from varying substituents (e.g., nitro vs. methoxy groups) .

Q. What mechanistic insights explain the reactivity of this compound with metal ions?

  • Coordination Chemistry : The quinazolinone carbonyl and amino group act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
  • Applications : Metal complexes enhance solubility for catalytic or medicinal applications. For example, Cu(II) complexes show improved antimicrobial activity .

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